molecular formula C19H21NO2 B1324839 2-Methoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898775-97-8

2-Methoxy-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1324839
CAS No.: 898775-97-8
M. Wt: 295.4 g/mol
InChI Key: NTKAPCFYXAUZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Methoxy-4’-pyrrolidinomethyl benzophenone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Methoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4’-pyrrolidinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The methoxy and pyrrolidinomethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Methoxy-4’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

  • 2-Hydroxy-4’-pyrrolidinomethyl benzophenone
  • 2-Methoxy-4’-methylbenzophenone
  • 2-Methoxy-4’-aminomethyl benzophenone

These compounds share similar core structures but differ in the substituents attached to the benzophenone ring. The presence of different functional groups imparts unique chemical and biological properties to each compound, making 2-Methoxy-4’-pyrrolidinomethyl benzophenone distinct in its applications and reactivity .

Biological Activity

2-Methoxy-4'-pyrrolidinomethyl benzophenone (also known as MBP) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H21NO2C_{19}H_{21}NO_2 and a molecular weight of 295.38 g/mol. Its structure features a benzophenone core with a methoxy and pyrrolidinomethyl substituent, which may influence its biological activity through various mechanisms.

1. Antioxidant Activity

Benzophenones, including MBP, are known for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that MBP exhibits significant radical-scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

2. Anti-inflammatory Properties

Research indicates that MBP may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting that MBP could be beneficial in managing inflammatory conditions .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have reported that MBP demonstrates cytotoxic effects on various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent . The underlying mechanisms may involve the modulation of cell cycle progression and the activation of apoptosis-related pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group may enhance the electron-donating ability of the compound, improving its capacity to neutralize free radicals.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
  • Cell Cycle Arrest : MBP may interfere with the cell cycle of cancer cells, leading to growth inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological significance of MBP:

  • A study published in MDPI examined the antioxidant properties of various benzophenones, including MBP, demonstrating its effectiveness in scavenging free radicals .
  • Another research effort focused on the cytotoxic effects of MBP on breast cancer cells, revealing that it could induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKAPCFYXAUZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642732
Record name (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-97-8
Record name Methanone, (2-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.